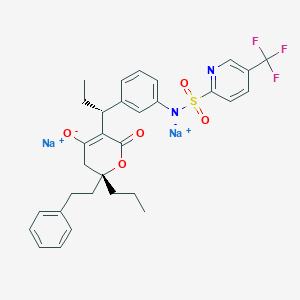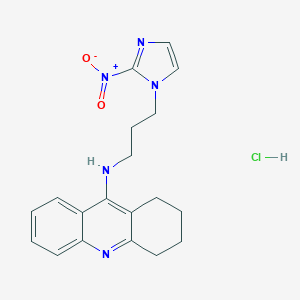
Thnla-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thnla-1 is a synthetic peptide that has gained significant attention in the scientific community due to its promising potential as an effective therapeutic agent. This peptide has been synthesized using a unique method that allows for its precise control and modification. This compound has been studied extensively for its biochemical and physiological effects and has shown promise in various scientific research applications.
作用機序
Thnla-1 exerts its effects by binding to specific receptors on the surface of target cells. Once bound, this compound triggers a signaling cascade that ultimately leads to the desired effect. The exact mechanism of action of this compound varies depending on the specific application and target cell type.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, modulating the immune response, and enhancing neuronal survival and function. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
Thnla-1 has several advantages for lab experiments, including its stability and activity, which allow for precise control and modification. This compound can also be easily synthesized using SPPS, making it readily available for research. However, this compound may have limitations in terms of its specificity and selectivity, which could affect its effectiveness in certain applications.
将来の方向性
Several future directions for Thnla-1 research include further exploring its potential as a therapeutic agent in cancer, immunology, and neuroscience. Additionally, research could focus on optimizing this compound's specificity and selectivity to enhance its effectiveness in various applications. Further studies could also investigate the potential of this compound in combination with other therapeutic agents to enhance its efficacy.
合成法
Thnla-1 is synthesized using solid-phase peptide synthesis (SPPS), a well-established method for peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified to obtain the final product. This compound is synthesized using a modified SPPS method that allows for the incorporation of non-natural amino acids, which enhances its stability and activity.
科学的研究の応用
Thnla-1 has been studied extensively in various scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, this compound has shown promise as a potential therapeutic agent due to its ability to induce apoptosis (programmed cell death) in cancer cells. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases. In neuroscience, this compound has been shown to enhance neuronal survival and function, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
CAS番号 |
163714-83-8 |
|---|---|
分子式 |
C19H22ClN5O2 |
分子量 |
387.9 g/mol |
IUPAC名 |
N-[3-(2-nitroimidazol-1-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C19H21N5O2.ClH/c25-24(26)19-21-11-13-23(19)12-5-10-20-18-14-6-1-3-8-16(14)22-17-9-4-2-7-15(17)18;/h1,3,6,8,11,13H,2,4-5,7,9-10,12H2,(H,20,22);1H |
InChIキー |
KDUGRJLPJZGSEZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4C=CN=C4[N+](=O)[O-].Cl |
正規SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4C=CN=C4[N+](=O)[O-].Cl |
その他のCAS番号 |
163714-83-8 |
同義語 |
9-(3-(2-nitro-1-imidazolyl)propylamino)-1,2,3,4-tetrahydroacridine THNLA-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




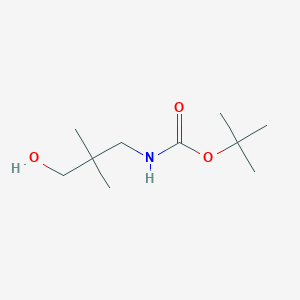
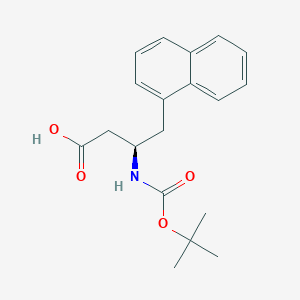
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
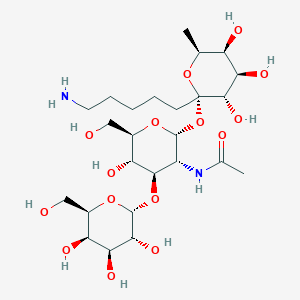
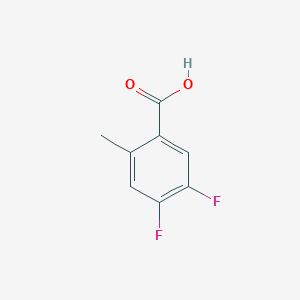
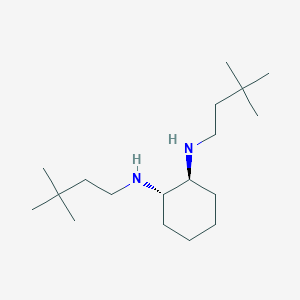
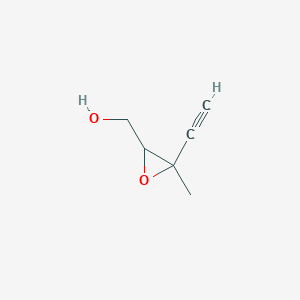
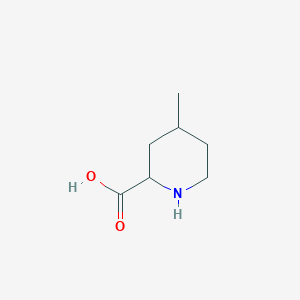
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)
![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
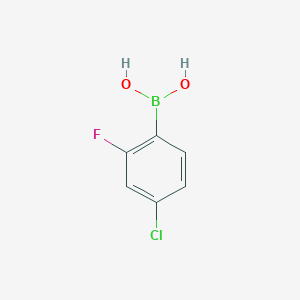
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)
